molecular formula C17H16N4O4 B2495482 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-85-4

5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2495482
CAS RN: 946378-85-4
M. Wt: 340.339
InChI Key: RTRHTUBLLZJNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel heterocyclic compounds derived from visnaginone and khellinone, including variations of the pyrimidine dione structure, have been synthesized and characterized. These compounds exhibit significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • An efficient synthesis method for pyrido[2,3-d] pyrimidine-2,4(3H)-dione derivatives has been developed. This method highlights the chemical versatility of the core structure, enabling the creation of compounds with potentially valuable biological activities (Wang et al., 2016).
  • A catalyst-free protocol has been established for synthesizing a series of functionalized pyrimidine diones. The process emphasizes the use of water as a reaction medium, showcasing an eco-friendly approach to synthesizing these compounds (Brahmachari et al., 2020).

Pharmacological Applications

  • Pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to high antiviral activity against hepatitis B virus (HBV), underscoring the potential of pyrimidine diones as antiviral agents (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
  • Compounds with the pyrimidine dione structure have been identified as potent inhibitors against specific cancer cell lines, indicating their possible use in anticancer therapies (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Methodological Advances

  • Innovative synthesis techniques have been developed to produce pyrimidine dione derivatives efficiently, offering new pathways for creating compounds with potential medicinal properties. These methods focus on enhancing yield, simplifying purification, and minimizing environmental impact (Monguchi, Hattori, & Maegawa, 2009).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrido[2,3-d]pyrimidines are known to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-20-15-14(16(22)21(2)17(20)23)11(5-6-18-15)19-10-3-4-12-13(9-10)25-8-7-24-12/h3-6,9H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRHTUBLLZJNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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